4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura reaction.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate has several scientific research applications:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Chemical Biology: Employed in studies to understand the interaction of benzofuran derivatives with biological targets.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-Fluorophenol: A related compound used in similar synthetic applications.
4-Bromo-2-Fluorophenol: Another similar compound with comparable reactivity.
Uniqueness
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate is unique due to its specific substitution pattern on the benzofuran core, which can confer distinct biological and chemical properties . This uniqueness makes it valuable for specialized applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C16H9BrF2O3 |
---|---|
Molekulargewicht |
367.14 g/mol |
IUPAC-Name |
(4-fluorophenyl) 2-(2-bromo-5-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C16H9BrF2O3/c17-16-13(12-7-10(19)3-6-14(12)22-16)8-15(20)21-11-4-1-9(18)2-5-11/h1-7H,8H2 |
InChI-Schlüssel |
QJIBWDLAPGQTMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)CC2=C(OC3=C2C=C(C=C3)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.